![molecular formula C22H20ClN3O2S B2661626 1-(4-Chlorobenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203058-15-4](/img/structure/B2661626.png)
1-(4-Chlorobenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Description
Scientific Research Applications
Synthesis and Biochemical Evaluation
Research has led to the synthesis of a series of compounds to assess their potential in biochemical applications. For instance, flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas have been synthesized and evaluated for their antiacetylcholinesterase activity. This study aimed to optimize the spacer length linking two pharmacophoric moieties to enhance inhibitory activities against acetylcholinesterase, highlighting the compound's potential in treating conditions such as Alzheimer's disease (Vidaluc et al., 1995).
Cleavage to Secondary Amines
Another application involves the cleavage of 1-benzyltetrahydroisoquinolines to secondary amines via urethanes, demonstrating a method for generating tertiary stilbene urethanes that are easily reduced or hydrogenolyzed to secondary amines. This process is crucial for the synthesis of various pharmaceuticals and research chemicals (Kim et al., 1984).
Antimicrobial Evaluation
Compounds synthesized from the base chemical structure have been screened for antimicrobial activity, showing good to moderate effects against various bacteria and fungi. This suggests the potential of these compounds in developing new antimicrobial agents (Bhatt et al., 2015).
Catalyst-Free Synthesis
Urea/thiourea has been identified as an effective ammonia surrogate in the construction of quinazolin-4(3H)-one rings. This catalyst-free synthesis approach offers a simpler method for creating 2-substituted 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones, contributing to the field of organic synthesis and medicinal chemistry (Naidu et al., 2014).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S/c23-17-7-5-15(6-8-17)14-24-22(28)25-18-9-10-19-16(13-18)3-1-11-26(19)21(27)20-4-2-12-29-20/h2,4-10,12-13H,1,3,11,14H2,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNVTHGZONFAGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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